molecular formula C11H14O B080515 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene CAS No. 13037-83-7

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

Cat. No. B080515
CAS RN: 13037-83-7
M. Wt: 162.23 g/mol
InChI Key: JSETXDOJYIQIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMHP belongs to the class of compounds known as chalcones, which are characterized by their ability to exhibit a variety of biological activities. In

Scientific Research Applications

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its ability to inhibit the growth of cancer cells. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases like Alzheimer's.

Mechanism Of Action

The mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and survival. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and protein kinase C, which is involved in cell signaling. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to modulate the expression of genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene can induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the breakdown of cellular components. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In animal studies, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have anti-inflammatory effects and to reduce the growth of tumors.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is its relatively low solubility in water, which may make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety and efficacy of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene in humans.

Future Directions

There are several future directions for research on 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene. One area of interest is its potential use in combination with other drugs for the treatment of cancer. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin. Additionally, more research is needed to understand the optimal dosing and delivery methods for 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene in humans. Finally, further studies are needed to fully understand the mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with propenyl magnesium bromide in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.

properties

IUPAC Name

2,6-dimethyl-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7,12H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSETXDOJYIQIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498161
Record name 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

CAS RN

13037-83-7
Record name 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.